molecular formula C13H10BrN5S B4424882 3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine

3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine

Cat. No. B4424882
M. Wt: 348.22 g/mol
InChI Key: JTIKBKGRBWATEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine is not fully understood. However, it has been suggested that the compound may exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. The compound may also inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to exhibit good stability in biological fluids. However, the compound may have some side effects, which need to be further investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine in lab experiments is its potential as a fluorescent probe for detecting metal ions. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound's mechanism of action is not fully understood, and its potential side effects need to be further investigated.

Future Directions

There are several future directions for research on 3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine. One area of research could focus on understanding the compound's mechanism of action in more detail. Another direction could be to investigate the compound's potential use as a therapeutic agent for cancer and other diseases. Finally, research could also focus on developing new methods for synthesizing the compound, which could lead to the discovery of new analogs with improved properties.

Scientific Research Applications

3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

3-[5-[(4-bromophenyl)methylsulfanyl]tetrazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5S/c14-11-5-3-10(4-6-11)9-20-13-16-17-18-19(13)12-2-1-7-15-8-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIKBKGRBWATEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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